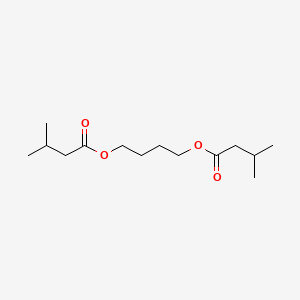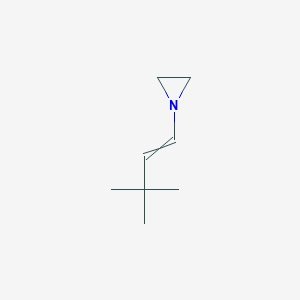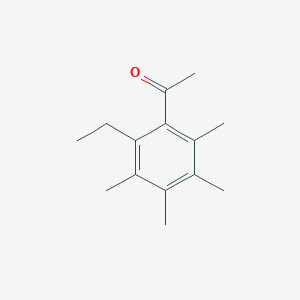![molecular formula C12H16F2N4O2 B14007776 1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] CAS No. 13907-99-8](/img/structure/B14007776.png)
1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] is a chemical compound with the molecular formula C₁₂H₁₆F₂N₄O₂ It is characterized by the presence of two urea groups attached to a benzene ring, with each urea group further substituted with a 2-fluoroethyl group
Preparation Methods
The synthesis of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] typically involves the reaction of 1,4-diaminobenzene with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoroethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with biological molecules, influencing their activity. The fluoroethyl groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] can be compared with similar compounds such as:
- 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]
- 1,1’-Benzene-1,4-diylbis[3-(2-bromoethyl)urea]
These compounds share a similar core structure but differ in the substituents attached to the urea groups. The presence of different halogen atoms (fluorine, chlorine, bromine) can influence their chemical reactivity and biological activity, highlighting the uniqueness of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea].
Properties
CAS No. |
13907-99-8 |
|---|---|
Molecular Formula |
C12H16F2N4O2 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-[4-(2-fluoroethylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C12H16F2N4O2/c13-5-7-15-11(19)17-9-1-2-10(4-3-9)18-12(20)16-8-6-14/h1-4H,5-8H2,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
NNUOIMVEXIIHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCF)NC(=O)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)


![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)

![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)

![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)

![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)

